![molecular formula C40H33N3O4 B159650 N-FMOC-3-(triphenylmethyl)-L-histidine CAS No. 128545-09-5](/img/structure/B159650.png)
N-FMOC-3-(triphenylmethyl)-L-histidine
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Overview
Description
N-FMOC-3-(triphenylmethyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group and the imidazole ring is protected by a triphenylmethyl (trityl) group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-3-(triphenylmethyl)-L-histidine typically involves the protection of the amino group with the FMOC group and the imidazole ring with the trityl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of L-histidine is protected using FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-histidine with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-FMOC-3-(triphenylmethyl)-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using secondary amines like piperidine in DMF, while the trityl group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for FMOC removal; TFA in dichloromethane for trityl removal.
Coupling: DCC or DIC with HOBt or HOAt in solvents like DMF or dichloromethane.
Major Products Formed
Deprotection: L-histidine with free amino and imidazole groups.
Coupling: Peptides or peptide derivatives with protected or deprotected histidine residues.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
N-FMOC-3-(triphenylmethyl)-L-histidine is primarily used in SPPS due to its stability under acidic conditions and ease of removal under mild conditions. The FMOC (9-fluorenylmethoxycarbonyl) group allows for selective deprotection, making it ideal for synthesizing complex peptides that contain histidine residues. The trityl group further enhances the stability of the histidine side chain during synthesis, preventing undesired reactions.
Case Study: Synthesis of Histidine-Containing Peptides
Research has demonstrated that using this compound in SPPS facilitates the formation of high-yielding peptides, particularly those requiring N(π)-alkylation. In one study, N(π)-alkylated products were synthesized efficiently at room temperature using this compound, showcasing its versatility in producing modified histidine analogs that can be useful in various biological contexts .
Biological Applications
Drug Delivery Systems
this compound has been explored in drug delivery systems, particularly for its ability to enhance cellular uptake of therapeutic agents. Its incorporation into peptide-based carriers allows for improved targeting and efficacy of drugs, especially in cancer therapy. For example, histidine-rich peptides have been shown to facilitate endosomal escape of siRNA molecules, enhancing gene silencing effects .
Enzyme Inhibition Studies
This compound has also been utilized in studies examining enzyme inhibition mechanisms. Histidine residues are critical in many enzymatic reactions, and derivatives like this compound can serve as potent inhibitors or substrates to study enzyme kinetics and mechanisms. Research indicates that modifications at the histidine position can significantly alter enzyme activity and specificity .
Material Science
Nanoparticle Functionalization
In material science, this compound is employed for functionalizing nanoparticles. Its ability to form stable complexes with metal ions allows it to be used in creating hybrid materials with enhanced catalytic properties. Studies have shown that incorporating histidine derivatives into nanoparticle frameworks can improve photocatalytic activities and stability under operational conditions .
Mechanism of Action
The mechanism of action of N-FMOC-3-(triphenylmethyl)-L-histidine primarily involves its role as a protected amino acid derivative in peptide synthesis. The FMOC and trityl groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide with free functional groups .
Comparison with Similar Compounds
Similar Compounds
N-FMOC-3-(2-naphthyl)-L-alanine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-3-(3-pyridyl)-L-alanine: Similar to N-FMOC-3-(triphenylmethyl)-L-histidine, but with a pyridyl group instead of a trityl group.
Uniqueness
This compound is unique due to the presence of both FMOC and trityl protecting groups, which provide orthogonal protection for the amino and imidazole groups. This allows for selective deprotection and functionalization, making it highly valuable in complex peptide synthesis .
Biological Activity
N-FMOC-3-(triphenylmethyl)-L-histidine is a modified form of the amino acid histidine, which plays a significant role in peptide synthesis and exhibits a range of biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Overview of this compound
This compound features two protective groups: the fluorenylmethyloxycarbonyl (FMOC) group and the triphenylmethyl (trityl) group. These modifications enhance its stability and solubility, facilitating its use in solid-phase peptide synthesis (SPPS) and other biochemical applications. The compound is primarily utilized to protect the amino and imidazole groups during peptide synthesis, allowing for selective reactions without unwanted side products.
The mechanism of action for this compound is centered around its role as a building block in peptide synthesis. The FMOC group can be removed under basic conditions, while the trityl group can be cleaved under acidic conditions. This dual protection allows for sequential addition of amino acids and the formation of complex peptides while maintaining the integrity of the histidine residue .
Chemical Reactions Involved
-
Deprotection Reactions :
- FMOC removal: Typically achieved using piperidine in dimethylformamide (DMF).
- Trityl removal: Conducted using trifluoroacetic acid (TFA) in dichloromethane.
- Coupling Reactions :
Biological Activities
This compound itself is not directly biologically active due to its protective groups; however, it serves as a crucial tool in studying the biological roles of histidine-containing peptides. Histidine-rich peptides exhibit various biological activities, including:
- Antimicrobial Properties : Histidine-rich peptides have shown effectiveness against various bacterial strains.
- Cell Penetration : Certain histidine-containing peptides can facilitate cellular uptake, enhancing drug delivery systems.
- Enzyme Interaction : Histidine residues are critical in enzyme catalysis and metal ion binding, making them essential for many biochemical pathways .
Case Studies and Research Findings
- Antimicrobial Activity :
- Peptide Synthesis Applications :
- Metal Ion Binding Studies :
Comparative Analysis with Similar Compounds
Compound Name | Protective Groups | Application Area |
---|---|---|
This compound | FMOC, Trityl | Peptide synthesis |
N-FMOC-3-(2-naphthyl)-L-alanine | FMOC | Peptide synthesis |
N-FMOC-3-(3-pyridyl)-L-alanine | FMOC | Peptide synthesis |
This compound stands out due to its unique combination of protective groups, allowing for orthogonal protection strategies that are invaluable in complex peptide synthesis scenarios.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUPKDPUSBXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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